1-azido-3-methyl-5-nitrobenzene

Catalog No.
S6489775
CAS No.
1566395-58-1
M.F
C7H6N4O2
M. Wt
178.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-azido-3-methyl-5-nitrobenzene

CAS Number

1566395-58-1

Product Name

1-azido-3-methyl-5-nitrobenzene

Molecular Formula

C7H6N4O2

Molecular Weight

178.1

1-Azido-3-methyl-5-nitrobenzene is an organic compound characterized by the presence of an azide functional group (-N₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to a benzene ring. Its molecular formula is C₇H₆N₄O₂, and it has a molecular weight of approximately 178.14 g/mol. The structure of this compound features the azide group at the first position, the methyl group at the third position, and the nitro group at the fifth position of the benzene ring, which contributes to its unique chemical properties and reactivity.

Due to its functional groups:

  • Reduction Reactions: The nitro group can be reduced to an amino group, resulting in the formation of 1-amino-3-methyl-5-nitrobenzene. This transformation often employs reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Nucleophilic Substitution: The azide group acts as a good nucleophile in nucleophilic substitution reactions (S_N2), allowing for the synthesis of primary amines when reacted with alkyl halides .
  • Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science .

Several methods exist for synthesizing 1-azido-3-methyl-5-nitrobenzene:

  • From Nitrobenzene Derivatives: A common approach involves converting nitrobenzene derivatives into aryl azides through diazotization followed by reaction with sodium azide. This method is efficient and allows for the introduction of the azide group onto aromatic systems .
  • One-Pot Synthesis: A recent method involves a one-pot synthesis that utilizes nitrobenzenes as starting materials, facilitating direct conversion to aryl azides under mild conditions .

1-Azido-3-methyl-5-nitrobenzene finds applications in various fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
  • Materials Science: The compound is used in the preparation of polymers and materials that require functionalization with azide groups for further modifications.
  • Chemical Biology: It is utilized in bioorthogonal chemistry for labeling biomolecules due to its reactive azide functionality .

Interaction studies involving 1-azido-3-methyl-5-nitrobenzene focus on its reactivity with other chemical species. Research indicates that this compound can interact with Lewis acids and undergo radical coupling reactions, leading to new complex formations. These interactions can be characterized using techniques such as electron spin resonance (ESR) and mass spectrometry (MS) .

Several compounds exhibit structural similarities to 1-azido-3-methyl-5-nitrobenzene, primarily due to shared functional groups such as azides or nitro groups. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
1-Azido-4-nitrobenzeneAzide at position 1, nitro at position 4Different positional isomer affecting reactivity
2-Azido-5-methylphenolAzide at position 2, methyl at position 5Hydroxyl group introduces different reactivity
4-AzidoanilineAzide at position 4 on an aniline structureAmino group provides different nucleophilic properties
3-Methyl-4-nitrophenyl azideMethyl at position 3, nitro at position 4Similarity in functional groups but different positions

These compounds illustrate how variations in substitution patterns can influence chemical behavior and applications while maintaining core functionalities similar to those found in 1-azido-3-methyl-5-nitrobenzene.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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